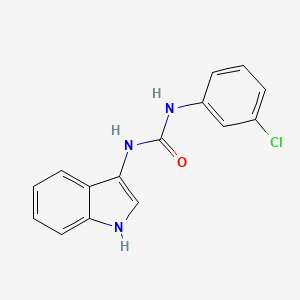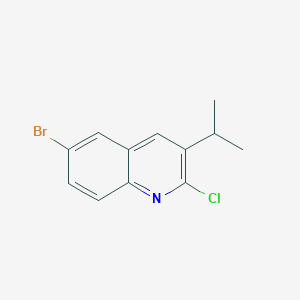
6-Bromo-2-chloro-3-propan-2-ylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-chloro-3-propan-2-ylquinoline is a chemical compound with the CAS Number: 1343468-40-5 . It has a molecular weight of 284.58 . The IUPAC name for this compound is 6-bromo-2-chloro-3-isopropylquinoline .
Molecular Structure Analysis
The InChI code for 6-Bromo-2-chloro-3-propan-2-ylquinoline is 1S/C12H11BrClN/c1-7(2)10-6-8-5-9(13)3-4-11(8)15-12(10)14/h3-7H,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
6-Bromo-2-chloro-3-propan-2-ylquinoline is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The preparation of 6-Bromo-2-chloro-3-propan-2-ylquinoline derivatives involves intricate synthetic processes that are crucial for the development of various chemical compounds. For instance, Wlodarczyk et al. (2011) describe a method involving the Knorr synthesis to prepare 6-bromo-2-chloro-4-methylquinoline, emphasizing the optimization of conditions leading to specific anilide without the occurrence of alternative crotonate. This study highlights the synthesis's intricacy and the role of 6-Bromo-2-chloro-3-propan-2-ylquinoline derivatives in developing infectious disease research tools Synthesis, Wlodarczyk et al., 2011.
Antimicrobial and Antibacterial Evaluation
Research on 6-Bromo-2-chloro-3-propan-2-ylquinoline derivatives has also extended to evaluating their antimicrobial properties. Ouerghi et al. (2021) synthesized a novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one and assessed its anti-bacterial activity. Their findings indicate potential applications in developing new antibacterial agents, further emphasizing the compound's relevance in medicinal chemistry Journal of Molecular Structure, Ouerghi et al., 2021.
Crystal Structure and Molecular Interaction Analysis
The study of crystal structures and molecular interactions is pivotal for understanding the properties and potential applications of chemical compounds. For example, the work by Ouerghi et al. (2021) not only explored the antibacterial properties of 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one but also its crystal structure and molecular interactions, providing insights into the compound's crystal packing stabilized by various interactions. This analysis is critical for the design and synthesis of new compounds with desired properties Journal of Molecular Structure, Ouerghi et al., 2021.
Antimicrobial and Antimalarial Agents
The compound and its derivatives have been explored for their potential as antimicrobial and antimalarial agents. Parthasaradhi et al. (2015) synthesized derivatives of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline, showcasing their antimicrobial activity against various microorganisms and antimalarial activity towards P. falciparum. This research indicates the compound's relevance in developing treatments for infectious diseases Orbital: The Electronic Journal of Chemistry, Parthasaradhi et al., 2015.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-2-chloro-3-propan-2-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN/c1-7(2)10-6-8-5-9(13)3-4-11(8)15-12(10)14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLDHGIJEJKOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C2C=CC(=CC2=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-3-propan-2-ylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2584900.png)
![2-[(3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2584903.png)
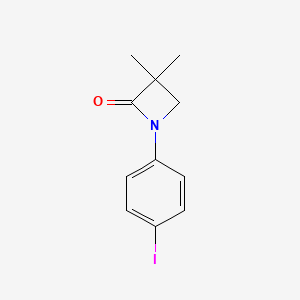
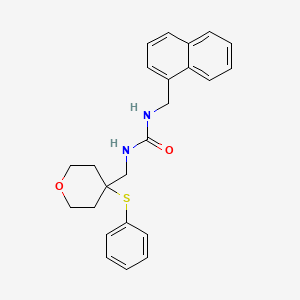
![N-(3-(benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-3-(2-thioxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2584907.png)


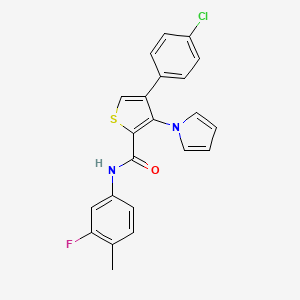
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2584914.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2584915.png)
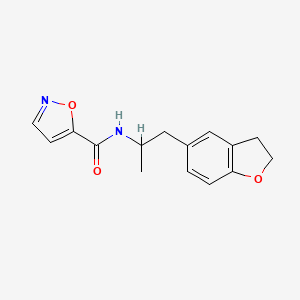
![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2584921.png)
